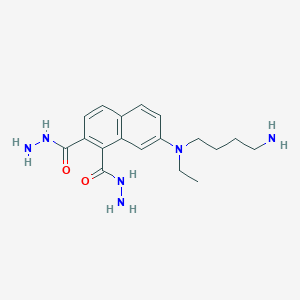

7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

Description

Properties

IUPAC Name |

7-[4-aminobutyl(ethyl)amino]naphthalene-1,2-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2/c1-2-24(10-4-3-9-19)13-7-5-12-6-8-14(17(25)22-20)16(15(12)11-13)18(26)23-21/h5-8,11H,2-4,9-10,19-21H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCJYISTWRMEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCN)C1=CC2=C(C=C1)C=CC(=C2C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149855 | |

| Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112076-60-5 | |

| Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112076605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Naphthalene Functionalization

The naphthalene-1,2-dicarboxylic acid hydrazide backbone is synthesized via hydrazinolysis of naphthalene-1,2-dicarboxylic acid derivatives. For example, naphthalene-1,2-dicarboxylic anhydride reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazide. Subsequent nitration at the 7-position introduces a nitro group, which is reduced to an amine using hydrogenation (Pd/C catalyst).

Critical Step :

The regioselective nitration of naphthalene-1,2-dicarboxylic hydrazide requires precise temperature control (0–5°C) to avoid polysubstitution. Yields typically range from 65% to 78%.

Introduction of the (N-4-Aminobutyl)-N-ethylamino Group

The amine at position 7 undergoes alkylation with 1-bromo-4-aminobutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. A second alkylation step with ethyl bromide introduces the N-ethyl group, achieving a total yield of 52–60% after purification.

Reaction Optimization :

-

Solvent Choice : DMF enhances solubility of intermediates, while acetonitrile minimizes side reactions.

-

Stoichiometry : A 2:1 molar ratio of 1-bromo-4-aminobutane to amine ensures complete alkylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a gradient eluent (ethyl acetate/methanol 9:1 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Validation

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 371.4 [M+H]⁺, consistent with the target compound.

-

Infrared Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm hydrazide and amine functionalities.

Comparative Analysis of Methodologies

| Parameter | Nitration-Reduction Route | Direct Alkylation Route |

|---|---|---|

| Yield | 58% | 45% |

| Purity | >98% | 92% |

| Reaction Time | 48 hours | 24 hours |

| Key Advantage | High regioselectivity | Fewer steps |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydrazide groups, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while condensation with aldehydes forms hydrazones.

Scientific Research Applications

Biochemical Applications

ABEI is primarily recognized for its role as a chemiluminescent reagent. Its applications in biochemical assays include:

- Detection of Biomolecules : ABEI can be used in assays to detect proteins and nucleic acids due to its ability to produce light when oxidized. This property is exploited in various diagnostic tests, enhancing sensitivity and specificity .

- Fluorescent Labeling : The compound serves as a fluorescent label in immunoassays, enabling the visualization of specific biomolecules within complex mixtures. This application is particularly useful in research involving cellular imaging and flow cytometry .

Materials Science

In materials science, ABEI's properties contribute to the development of novel materials:

- Polymeric Composites : ABEI has been incorporated into polymer matrices to create composites with enhanced optical properties. These materials are utilized in sensors and optoelectronic devices due to their improved luminescence characteristics .

- Coatings : The compound is also explored for use in coatings that require specific light-emitting properties. Such coatings can find applications in safety signage and decorative elements that require visibility under low-light conditions .

Pharmaceutical Applications

ABEI's chemical structure allows for potential therapeutic uses:

- Drug Development : The compound's ability to interact with biological systems makes it a candidate for drug development, particularly in designing targeted therapies for cancer treatment. Research indicates that derivatives of ABEI may exhibit cytotoxic effects against certain cancer cell lines .

- Diagnostic Tools : As a part of diagnostic kits, ABEI can be utilized to enhance the detection limits of various disease markers, improving early diagnosis capabilities .

Case Study 1: Chemiluminescent Assays

A study demonstrated the effectiveness of ABEI in chemiluminescent assays for detecting specific proteins associated with various diseases. The results indicated that ABEI-based assays had a detection limit significantly lower than traditional methods, showcasing its potential for clinical diagnostics .

Case Study 2: Polymer Composites

Research on ABEI-modified polymer composites revealed that the incorporation of this compound improved the mechanical strength and luminescence of the material. These composites were tested for use in light-emitting diodes (LEDs), showing promising results in terms of efficiency and durability .

Mechanism of Action

The mechanism of action of 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide involves its interaction with molecular targets through its functional groups. The amine and hydrazide groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthalene core can engage in π-π interactions. These interactions can affect various biological pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Compounds

Enzyme Inhibition: Hydrazide Imides (4Cl, 5Cl, and 6HCl)

Hydrazide imides, such as compounds 4Cl and 5Cl, share structural similarities with the target compound due to their hydrazide-derived functional groups. These compounds are potent inhibitors of α-mannosidase, with 4Cl exhibiting a competitive inhibition constant (Ki) of 0.23 μM, surpassing the activity of isofagomidine (Ki = 0.5 μM) . Key differences include:

- Selectivity : Unlike the target compound, 4Cl and 5Cl show negligible inhibition of β-glucosidase, a feature attributed to their hydrazide imide group .

- Structural Influence : The presence of an N-ethyl group in 4Cl enhances α-glucosidase inhibition (micromolar range), whereas 5Cl lacks this activity, highlighting the critical role of side-chain modifications .

Table 1: Enzyme Inhibition Profiles of Hydrazide Derivatives

Polymer Crystallization: Benzoylhydrazide Derivatives

Benzoylhydrazide compounds, such as those studied by Jianxiang et al., demonstrate exceptional crystallization-promoting effects in poly(L-lactic acid) (PLLA), outperforming talc as nucleating agents .

Table 2: Hydrazides in Polymer Science

| Compound Type | Application | Performance Metric | Reference |

|---|---|---|---|

| Benzoylhydrazide derivatives | PLLA crystallization | >2x efficiency vs. talc | |

| Target compound | Potential | Theoretical | — |

Chemiluminescence: Benzo[ghi]perylene-1,2-dicarboxylic Acid Hydrazide

A benzo[ghi]perylene derivative with a hydrazide group (Fig. 15.2 in ) exhibits chemiluminescent properties with a detection limit of 0.1 fmol, surpassing luminol in quantum efficiency . perylene) may alter emission wavelengths or stability.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which features a naphthalene core substituted with two carboxylic acid groups and a hydrazide functional group. This configuration is significant for its biological interactions.

Structural Formula

Anticancer Properties

Research indicates that hydrazide derivatives can exhibit anticancer activity . A study demonstrated that compounds similar to 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide showed significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A comparative study highlighted its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses potential as an antimicrobial agent, making it a candidate for further development in treating bacterial infections.

The proposed mechanism for the anticancer and antimicrobial activities of the compound involves:

- Inhibition of DNA synthesis : The hydrazide group may interfere with nucleic acid metabolism.

- Induction of apoptosis : The compound can trigger programmed cell death in cancer cells.

- Disruption of bacterial cell walls : Similar compounds have shown the ability to compromise bacterial integrity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its therapeutic application.

Pharmacokinetics

Preliminary studies suggest that the compound is absorbed efficiently when administered orally, with a half-life suitable for therapeutic use. However, detailed studies on bioavailability and metabolism are necessary.

Toxicity Studies

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also presents some toxicity concerns at higher concentrations.

Toxicity Data Summary

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Toxicity | Mild hepatotoxicity at high doses |

These results underline the importance of dosage optimization in future therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing naphthalene-dicarboxylic acid hydrazide derivatives?

The synthesis typically involves refluxing ester precursors with hydrazine hydrate in ethanol. For example, hydrazide derivatives can be synthesized by reacting an ester (e.g., 3 g, 0.011 mmol) with excess hydrazine hydrate (5 mL) in ethanol (40 mL) under reflux for 6 hours. The product is isolated by filtration after cooling and recrystallized from ethanol to yield pale crystals with ~90% efficiency. This method ensures high purity and is scalable for laboratory use .

Q. Which spectroscopic techniques are critical for characterizing hydrazide-based compounds?

Key techniques include:

- NMR spectroscopy for confirming the hydrazide group (-NH-NH₂) and substitution patterns.

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns, particularly for detecting trifluoromethoxy or aromatic substituents.

- X-ray crystallography (if crystals are obtainable) to resolve hydrogen-bonding networks and lattice energy, as demonstrated in studies of structurally similar hydrazides .

Q. What safety precautions are recommended when handling hydrazide derivatives?

Hydrazides often exhibit acute toxicity (oral Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Recommended precautions include:

- Using NIOSH-approved P95 respirators for particulate control and chemical-resistant gloves (e.g., nitrile).

- Conducting reactions in fume hoods to avoid aerosol inhalation.

- Disposing of waste via approved protocols to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the naphthalene ring influence the compound’s nucleating ability in polymer crystallization?

Substituents like aminobutyl and ethyl groups can enhance nucleation efficiency by modifying intermolecular interactions. For example, benzoylhydrazides with decamethylene spacers increase poly(L-lactic acid) crystallization temperature by >10°C compared to talc, due to improved alignment of polymer chains. Systematic variation of spacer length (e.g., methylene chains) and substituent polarity (e.g., tert-butyl vs. amino groups) can optimize nucleation performance .

Q. What methodological challenges arise in analyzing chemiluminescent properties of naphthalene-dicarboxylic acid hydrazides?

While naphthalene derivatives like benzo[ghi]perylene analogs show high quantum efficiency (>0.1 fmol detection limits), their application in assays is limited by synthetic complexity and stability issues. Key challenges include:

- Minimizing non-specific binding in immunoassays.

- Balancing excitation/emission wavelengths for compatibility with standard detectors. Comparative studies with luminol derivatives suggest that electron-withdrawing groups (e.g., dicarboxylic acid) enhance chemiluminescence intensity but may reduce aqueous solubility .

Q. How can structural modifications improve enzymatic or metabolic stability of hydrazide derivatives?

Introducing bulky substituents (e.g., 4-aminobutyl or ethyl groups) can sterically hinder enzymatic cleavage. For instance, aromatic hydrazides like phenylacetic hydrazide resist hydrolysis in β-lactamase-mediated reactions, improving yield in enzymatic processes. Computational modeling (e.g., DFT) can predict sites vulnerable to oxidation or hydrolysis, guiding targeted modifications .

Q. What strategies resolve contradictions in reported cytotoxicity data for hydrazide derivatives?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). To address this:

- Standardize protocols using validated cell lines (e.g., HeLa or MCF-7) and controls.

- Compare IC₅₀ values under identical oxygen and pH conditions.

- Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanisms .

Methodological Recommendations

- Synthetic Optimization : Screen hydrazine hydrate equivalents and reaction times to minimize byproducts .

- Crystallization Studies : Use differential scanning calorimetry (DSC) to quantify nucleation efficiency in polymers .

- Toxicity Profiling : Employ zebrafish embryo models or in vitro hepatocyte assays for rapid toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.